1-Benzoyl-4-[(4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]piperidine is a small molecule that has gained significant attention in scientific research due to its activity as a positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R) []. Positive allosteric modulators enhance the activity of a receptor without directly activating it. GLP-1R is a receptor involved in glucose homeostasis and insulin secretion, making it a key target for the treatment of type 2 diabetes and obesity [].
1-Benzoyl-4-[(4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]piperidine acts as a positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R) []. It binds to an allosteric site on the GLP-1R, separate from the site where the natural ligand, GLP-1, binds []. This binding enhances the receptor's response to GLP-1, leading to increased insulin secretion and improved glucose handling []. The exact binding site and molecular interactions involved in the allosteric modulation are not fully elucidated in the literature reviewed.
Limited information on the specific physical and chemical properties of 1-Benzoyl-4-[(4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]piperidine is available within the reviewed papers. Its drug-like properties, including solubility and permeability, were determined to be favorable for potential therapeutic use []. Enantioselective synthesis demonstrated that the (S)-enantiomer of the compound exhibits oral efficacy in animal models [].
The primary application of 1-Benzoyl-4-[(4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]piperidine in scientific research is as a tool for investigating the therapeutic potential of GLP-1R PAMs for treating type 2 diabetes and obesity [].
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2